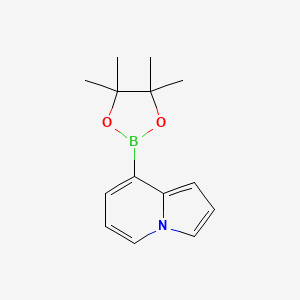
4-Chloro-3-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-isopropylpyridine is an organic compound with the molecular formula C8H10ClN It is a derivative of pyridine, where the chlorine atom is substituted at the fourth position and an isopropyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-isopropylpyridine typically involves the chlorination of 3-isopropylpyridine. One common method includes the reaction of 3-isopropylpyridine with phosphorus pentachloride (PCl5) in the presence of a suitable solvent like chlorobenzene. The reaction is carried out at elevated temperatures, around 90°C, for several hours to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Various substituted pyridines.
Oxidation Products: Oxidized derivatives of pyridine.
Reduction Products: Reduced forms of the original compound.
Applications De Recherche Scientifique
4-Chloro-3-isopropylpyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-3-isopropylpyridine involves its interaction with specific molecular targets. The chlorine and isopropyl groups influence its binding affinity and reactivity with various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Similar Compounds:
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another chlorinated pyridine used in organic synthesis.
4-Chloropyridine: Similar to this compound but lacks the isopropyl group.
Uniqueness: this compound is unique due to the presence of both chlorine and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H10ClN |
|---|---|
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
4-chloro-3-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-5-10-4-3-8(7)9/h3-6H,1-2H3 |
Clé InChI |
YYUSNOKRYBVVET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/no-structure.png)
![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)

![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)


